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Compound of Interest

Compound Name: 2,4,6-Tri-sec-butylphenol

Cat. No.: B1617239

An important note on data availability: Publicly accessible, experimentally derived
spectroscopic data (NMR, IR, MS) for 2,4,6-tri-sec-butylphenol (CAS 5892-47-7) is limited.
The NIST Chemistry WebBook, a primary source for chemical data, contains thermochemical
information for this compound but does not feature its NMR, IR, or mass spectra.[1][2]

To provide a comprehensive guide that adheres to the requested format, this document will
present a detailed spectroscopic analysis of the closely related and well-documented isomer,
2,4,6-tri-tert-butylphenol (CAS 732-26-3). This information is intended to serve as a
representative example of the type of data and methodologies used in the spectroscopic
characterization of highly substituted phenols.

Physicochemical Properties

While comprehensive spectroscopic data for 2,4,6-tri-sec-butylphenol is scarce, some basic
physicochemical properties have been reported.
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Property Value Source
Molecular Formula CisH300 NIST WebBook][1]
Molecular Weight 262.43 g/mol NIST WebBook[1]
CAS Number 5892-47-7 NIST WebBook][1]
Density 0.912 g/cm? Chemsrc
Boiling Point 326.1 °C at 760 mmHg Chemsrc

Spectroscopic Data for 2,4,6-tri-tert-butylphenol
(llustrative Example)

The following sections provide a detailed overview of the NMR, IR, and MS data for 2,4,6-tri-
tert-butylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by
providing information about the chemical environment of hydrogen (*H NMR) and carbon (3C
NMR) atoms.

1H NMR Data (Solvent: CDCls, Frequency: 300 MHz)

Chemical Shift e . .
Multiplicity Integration Assignment

(ppm)

7.21 S 2H Aromatic C-H

5.02 S 1H Phenolic O-H

1.45 S 18H C(CHs)s (ortho)

1.30 s 9H C(CHs)s (para)

Data sourced from
PubChem.[3]
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13C NMR Data (Solvent: CDCls, Frequency: 25.16 MHz)

Chemical Shift (ppm)

Assignment

151.34 C-OH

141.39 Aromatic C (ortho)
134.94 Aromatic C (para)
121.82 Aromatic C-H

34.54 Quaternary C (ortho)
31.72 Quaternary C (para)
30.43 C(CHs)s (ortho)

Data sourced from PubChem.[3]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to its vibrational modes. This technique is particularly useful for identifying

functional groups.

Key IR Absorption Bands for 2,4,6-tri-tert-butylphenol

© 2025 BenchChem. All rights reserved.

3/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2_4_6-Tri-tert-butylphenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1617239?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment

~3650 Sharp, weak-medium Free O-H stretch

~3050 Weak Aromatic C-H stretch
2960-2870 Strong Aliphatic C-H stretch
~1600, ~1480 Medium-strong Aromatic C=C ring stretch
~1240 Strong C-O stretch

C-H out-of-plane bend

~880 Stron
I (isolated H)

Characteristic ranges for
substituted phenols.[4]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. It provides information about the molecular weight and
fragmentation pattern of a compound.

Key Mass Fragments for 2,4,6-tri-tert-butylphenol (Electron lonization)

m/z Relative Intensity Assignment
262 Moderate Molecular lon [M]*
247 High [M - CHs]*

57 High [C(CH3)3]*

Data sourced from PubChem
and NIST WebBook.[3][5]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of phenolic compounds.
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NMR Spectroscopy Protocol

o Sample Preparation: Dissolve 5-10 mg of the phenol sample in approximately 0.6-0.7 mL of
a deuterated solvent (e.g., CDCls, DMSO-de) in an NMR tube. The choice of solvent is
critical to avoid interfering signals.

e Instrument Setup:
o Insert the sample into the NMR spectrometer.
o Lock the spectrometer onto the deuterium signal of the solvent.
o Shim the magnetic field to achieve homogeneity and improve resolution.
o Tune the probe for the desired nucleus (*H or 13C).
o Data Acquisition:

o Acquire the *H NMR spectrum. A standard experiment involves a single pulse acquisition.
For phenols, the hydroxyl proton signal can be confirmed by adding a drop of D20 to the
sample tube and re-acquiring the spectrum; the O-H peak will disappear due to proton-
deuterium exchange.[6]

o Acquire the 33C NMR spectrum. This typically requires a larger number of scans than H
NMR due to the lower natural abundance of the 13C isotope. Proton-decoupled mode is
standard to simplify the spectrum to single lines for each unique carbon.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

[¢]

Phase the resulting spectrum.

[e]

Calibrate the chemical shift scale using a reference standard (e.g., Tetramethylsilane,
TMS, at 0 ppm).

[e]

Integrate the peaks in the *H NMR spectrum to determine proton ratios.
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IR Spectroscopy Protocol (FTIR-ATR)

o Sample Preparation: Place a small amount of the solid phenol sample directly onto the
crystal of the Attenuated Total Reflectance (ATR) accessory.

e Instrument Setup:
o Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

o Apply pressure to the sample using the ATR pressure arm to ensure good contact with the
crystal.

o Data Acquisition:

o Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio.

o The instrument software automatically ratios the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

o Data Analysis: Identify characteristic absorption bands corresponding to the functional
groups present in the molecule (e.g., O-H, C-H, C=C, C-0).[4]

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

e Sample Preparation:

o Dissolve a small amount of the phenol sample in a volatile organic solvent (e.g.,
dichloromethane, hexane).

o (Optional but recommended for phenols) Derivatize the sample to increase its volatility
and thermal stability. A common method is silylation, where the acidic O-H proton is
replaced with a trimethylsilyl (TMS) group using a reagent like N,O-
Bis(trimethylsilyDtrifluoroacetamide (BSTFA) or N-methyl-N-
(trimethylsilyl)trifluoroacetamide (MSTFA).[7][8][9]

e Instrument Setup:
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o Set the GC oven temperature program to separate the components of the sample. A
typical program starts at a low temperature, ramps up to a high temperature, and then
holds for a period.

o Set the injector temperature and transfer line temperature to ensure the sample is
vaporized and transferred to the mass spectrometer without condensation.

o Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-500).
Electron lonization (EIl) at 70 eV is a standard method.

o Data Acquisition:
o Inject a small volume (typically 1 pL) of the prepared sample into the GC.

o The GC separates the sample components, and as each component elutes from the
column, it enters the mass spectrometer, where it is ionized, and a mass spectrum is
generated.

o Data Analysis:
o Analyze the resulting chromatogram to determine the retention time of the compound.

o Analyze the mass spectrum of the peak of interest. Identify the molecular ion and
characteristic fragment ions.

o Compare the obtained mass spectrum to a library database (e.g., NIST, Wiley) for
confirmation.[10]

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis for a phenolic
compound.
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Caption: General workflow for spectroscopic analysis of a phenol sample.
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Caption: Workflow for confirming the phenolic O-H signal using D20 exchange in *H NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic Analysis of Alkylated Phenols: A
Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1617239#spectroscopic-data-for-2-4-6-tri-sec-
butylphenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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